Enarodustat, also known as JTZ-951, is a small molecule drug primarily classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is designed to stimulate erythropoiesis, the process of producing red blood cells, and is particularly relevant in treating anemia associated with chronic kidney disease. Enarodustat was first approved in Japan on September 25, 2020, for the treatment of anemia in patients with chronic renal failure and has undergone extensive clinical trials to evaluate its efficacy and safety .
The synthesis of enarodustat involves complex organic chemistry techniques. While specific synthetic routes are proprietary and not fully disclosed in public literature, the compound's molecular formula is C17H17ClN4O4, indicating the presence of chlorine and multiple functional groups that facilitate its activity as a prolyl hydroxylase inhibitor . The synthesis typically includes steps such as:
Enarodustat's molecular structure is characterized by its unique arrangement of atoms that confer its biological properties. The compound features:
The InChIKey for enarodustat is BPZAJOSLAXGKFI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Enarodustat undergoes several key chemical reactions within the body:
These reactions are critical for its therapeutic effects in treating anemia by promoting red blood cell production .
Enarodustat functions by mimicking hypoxic conditions in tissues. Under normal oxygen levels, hypoxia-inducible factors are rapidly degraded. Enarodustat inhibits prolyl hydroxylase enzymes, which prevents this degradation. As a result:
Clinical studies have demonstrated that enarodustat is non-inferior to existing therapies such as darbepoetin alfa in maintaining hemoglobin levels in patients with chronic kidney disease .
Enarodustat exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and action within the human body .
Enarodustat has significant applications in clinical settings:
The drug's ability to modulate erythropoiesis through a novel mechanism positions it as a valuable therapeutic option in nephrology and hematology .
Anemia is a prevalent and clinically significant complication in CKD, affecting over 60% of non-dialysis patients and up to 93% of dialysis-dependent patients [5]. Its pathophysiology is multifactorial, driven primarily by three interconnected mechanisms:
Clinically, anemia accelerates CKD progression, increases cardiovascular morbidity/mortality by 3–4-fold, and severely impairs quality of life. Prevalence correlates with CKD severity, affecting 8.4% of Stage 1 patients versus 53.4% of Stage 5 patients [2].
Despite being standard care, ESAs and iron supplementation face significant challenges:
These limitations underscore the need for therapies that concurrently address EPO deficiency and iron dysregulation.
HIF-PHIs represent a breakthrough class targeting the oxygen-sensing pathway:
Table 1: Key Mechanisms of HIF-PHIs vs. ESAs
Mechanism | HIF-PHIs | ESAs |
---|---|---|
EPO Production | Endogenous EPO induction | Exogenous EPO replacement |
Iron Metabolism | Hepcidin reduction; Improved absorption/utilization | Requires IV/oral iron co-administration |
Administration | Oral, once daily | Injections (SC/IV) |
O2-Sensing Pathway | Activates HIF-mediated adaptation | Bypasses HIF system |
Enarodustat (JTZ-951), a triazolopyridine derivative, emerged from pharmacophore-based scaffold hopping focused on optimizing membrane permeability and ligand efficiency. Its discovery involved replacing the phenethyl group of a lead compound (7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl glycine) to enhance potency [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4